molecular formula C33H64 B14415922 Tritriaconta-9,19-diene CAS No. 82122-65-4

Tritriaconta-9,19-diene

Cat. No.: B14415922
CAS No.: 82122-65-4
M. Wt: 460.9 g/mol
InChI Key: WRXRPFOGZSUEOG-UHFFFAOYSA-N
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Description

Tritriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C33H64 It is characterized by the presence of two double bonds located at the 9th and 19th positions of a 33-carbon chain This compound is part of the diene family, which consists of molecules containing two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tritriaconta-9,19-diene can be achieved through several methods commonly used for the preparation of alkenes and dienes. One approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, the base-induced elimination of hydrogen halide (HX) from an allylic halide can produce the desired diene .

Industrial Production Methods: Industrial production of this compound may involve the acid-catalyzed double dehydration of long-chain diols. This method is efficient for producing large quantities of the compound, which can then be purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Tritriaconta-9,19-diene can undergo various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bonds can convert the diene into a saturated hydrocarbon.

    Substitution: The allylic positions adjacent to the double bonds are reactive sites for substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Allylic halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of tritriacontane (C33H68).

    Substitution: Formation of allylic halides.

Scientific Research Applications

Tritriaconta-9,19-diene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tritriaconta-9,19-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, during oxidation, the double bonds can form epoxides, which are highly reactive intermediates that can undergo further transformations .

Comparison with Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.

    Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.

    Chloroprene (2-chloro-1,3-butadiene): Used in the production of neoprene rubber.

Uniqueness of Tritriaconta-9,19-diene: this compound is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

82122-65-4

Molecular Formula

C33H64

Molecular Weight

460.9 g/mol

IUPAC Name

tritriaconta-9,19-diene

InChI

InChI=1S/C33H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30H,3-16,18,20-27,29,31-33H2,1-2H3

InChI Key

WRXRPFOGZSUEOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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